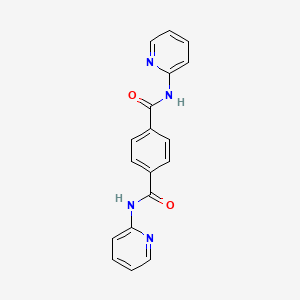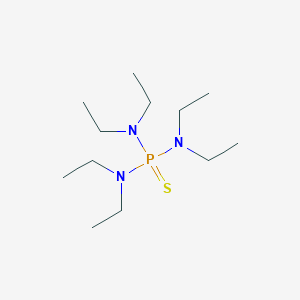
Phosphorothioic triamide, hexaethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic triamide, hexaethyl- is a chemical compound with the molecular formula C12H30N3PS. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to three nitrogen atoms and one sulfur atom, with ethyl groups attached to the nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorothioic triamide, hexaethyl- can be synthesized through several methodsThe reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of phosphorothioic triamide, hexaethyl- often involves large-scale reactors where the reactants are combined and heated to specific temperatures. The process may include steps such as distillation and purification to achieve high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic triamide, hexaethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: It can be reduced to produce phosphorothioic triamide derivatives with different substituents.
Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents. The reactions typically occur under controlled conditions, including specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphorothioic acid derivatives, while substitution reactions can produce a wide range of phosphorothioic triamide derivatives .
Scientific Research Applications
Phosphorothioic triamide, hexaethyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phosphorothioic triamide, hexaethyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in organic synthesis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
Hexamethylphosphoramide: Similar in structure but with methyl groups instead of ethyl groups.
N,N,N’,N’,N’‘,N’'-Hexaethylphosphoric triamide: Another related compound with similar applications.
Uniqueness
Phosphorothioic triamide, hexaethyl- is unique due to the presence of sulfur in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific chemical reactions and industrial applications .
Properties
CAS No. |
4154-77-2 |
|---|---|
Molecular Formula |
C12H30N3PS |
Molecular Weight |
279.43 g/mol |
IUPAC Name |
N-[bis(diethylamino)phosphinothioyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H30N3PS/c1-7-13(8-2)16(17,14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 |
InChI Key |
KZQIAEWHEOWAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=S)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


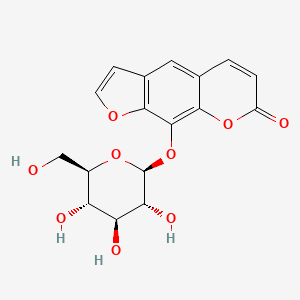
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
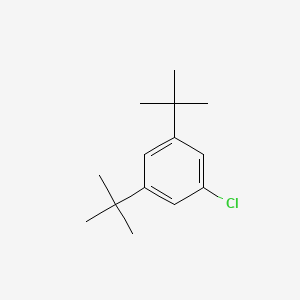
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)

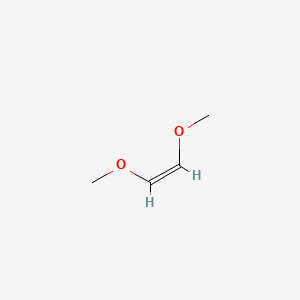
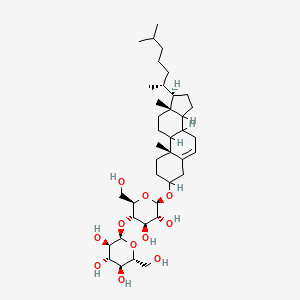
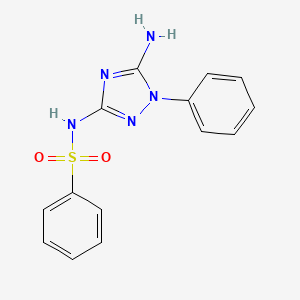
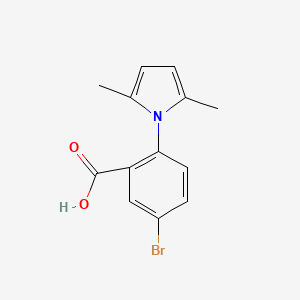
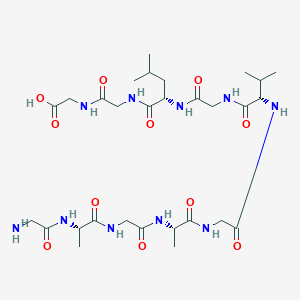
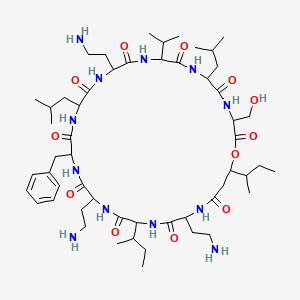
![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
